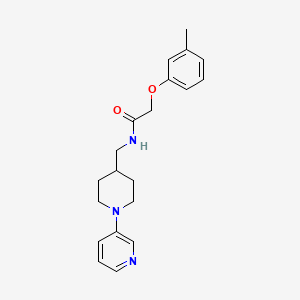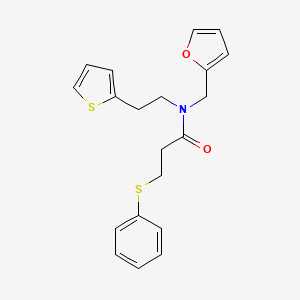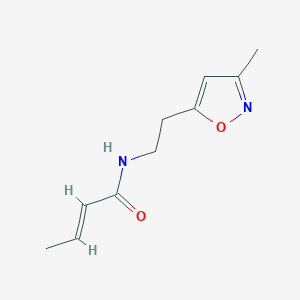
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane is a synthetic compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of diazepanes, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane is not fully understood. However, studies have suggested that the compound may act on multiple targets in the cell. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. The compound has also been shown to activate the p53 pathway, which is a tumor suppressor pathway.
Biochemical and Physiological Effects:
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, the compound has been shown to have neuroprotective effects and can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane in lab experiments is its potent anti-inflammatory and anticancer activity. This makes it a promising candidate for the development of new therapeutics. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the compound's mode of action and potential side effects.
将来の方向性
There are several future directions for the research on 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane. One direction is the development of new therapeutics based on the compound's anti-inflammatory and anticancer activity. Another direction is the study of its potential as a neuroprotective agent. In addition, further studies are needed to fully understand the compound's mechanism of action and potential side effects. Finally, the development of new synthesis methods for the compound may also be explored to improve the yield and reduce the cost of production.
合成法
The synthesis of 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane has been reported in the literature. The method involves the reaction of 1,4-diazepane with 4-(trifluoromethyl)benzyl chloride and tetrahydrofuran in the presence of a base. The resulting compound is then treated with p-toluenesulfonyl chloride to obtain the final product. The yield of the synthesis is reported to be around 60%.
科学的研究の応用
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane has been studied for its potential as a therapeutic agent in various diseases. One of the areas of research is its anti-inflammatory activity. A study conducted on animal models showed that the compound has potent anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. Another area of research is its potential as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells and inhibit their growth.
特性
IUPAC Name |
1-(oxolan-3-yl)-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S/c18-17(19,20)15-4-2-14(3-5-15)13-26(23,24)22-8-1-7-21(9-10-22)16-6-11-25-12-16/h2-5,16H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDHWZRVWIVLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-yl)-4-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B2455332.png)




![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-9H-xanthene-9-carboxamide](/img/structure/B2455341.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B2455343.png)

![2-Cyclopropyl-5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2455346.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2455350.png)
amine dihydrochloride](/img/structure/B2455352.png)
![4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B2455354.png)
